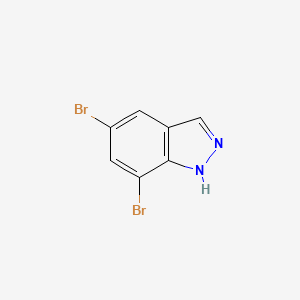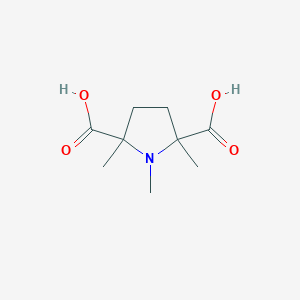![molecular formula C17H17NO3 B1321754 4-[(4-Phenylbenzoyl)amino]butanoic acid CAS No. 52558-72-2](/img/structure/B1321754.png)
4-[(4-Phenylbenzoyl)amino]butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is characterized by the presence of a phenylbenzoyl group attached to an amino butanoic acid backbone, which imparts distinct chemical and physical properties.
Vorbereitungsmethoden
The synthesis of 4-[(4-Phenylbenzoyl)amino]butanoic acid typically involves multiple steps, starting with the preparation of the phenylbenzoyl chloride, which is then reacted with an appropriate amine to form the intermediate product. This intermediate is subsequently subjected to further reactions to introduce the butanoic acid moiety. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, continuous flow reactors, and advanced purification techniques to enhance the overall efficiency and cost-effectiveness of the process.
Analyse Chemischer Reaktionen
4-[(4-Phenylbenzoyl)amino]butanoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Typical reagents for these reactions include halogens and nucleophiles.
Coupling Reactions: It can also undergo coupling reactions, such as Suzuki–Miyaura coupling, which involves the use of palladium catalysts and boron reagents to form carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted and functionalized derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
4-[(4-Phenylbenzoyl)amino]butanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, serving as an intermediate in various synthetic pathways.
Biology: The compound’s structural properties make it useful in the study of biological systems, particularly in understanding protein-ligand interactions and enzyme mechanisms.
Medicine: It has potential therapeutic applications, including its use as a precursor for drug development and as a chemical chaperone to prevent protein aggregation in neurodegenerative diseases.
Industry: The compound is utilized in material science for the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism by which 4-[(4-Phenylbenzoyl)amino]butanoic acid exerts its effects involves its interaction with molecular targets and pathways. For instance, as a chemical chaperone, it helps in the proper folding of proteins and prevents their aggregation, thereby protecting cells from endoplasmic reticulum stress-induced cell death . Additionally, it exhibits inhibitory activity against histone deacetylases, which play a role in gene expression regulation and have implications in various diseases .
Vergleich Mit ähnlichen Verbindungen
4-[(4-Phenylbenzoyl)amino]butanoic acid can be compared with other similar compounds, such as:
4-Phenylbutyric acid: This compound shares a similar backbone but lacks the phenylbenzoyl group, resulting in different chemical and biological properties.
4-(4-Aminophenyl)butanoic acid: This derivative has an amino group instead of the phenylbenzoyl group, which affects its reactivity and applications.
Eigenschaften
IUPAC Name |
4-[(4-phenylbenzoyl)amino]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c19-16(20)7-4-12-18-17(21)15-10-8-14(9-11-15)13-5-2-1-3-6-13/h1-3,5-6,8-11H,4,7,12H2,(H,18,21)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPRHECSNKPCUGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70606578 |
Source


|
| Record name | 4-[([1,1'-Biphenyl]-4-carbonyl)amino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70606578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52558-72-2 |
Source


|
| Record name | 4-[([1,1'-Biphenyl]-4-carbonyl)amino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70606578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(3-Ethyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid](/img/structure/B1321686.png)





![2-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)acetonitrile](/img/structure/B1321695.png)
![Spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1321703.png)




